molecular formula C8H12N4O2 B11743777 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine

Cat. No.: B11743777
M. Wt: 196.21 g/mol
InChI Key: MIUTURKAFQYDKQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H12N4O2 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine typically involves the nitration of a cyclopentyl-substituted pyrazole. The process may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.

    Cyclopentyl Substitution:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Cyclopentyl-3-amino-1H-pyrazol-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-Cyclopentyl-3-amino-1H-pyrazol-4-amine: A reduced form of the compound with an amino group instead of a nitro group.

    3,5-Dinitro-1H-pyrazol-4-amine: A similar compound with additional nitro groups, which may exhibit different reactivity and applications.

Uniqueness: 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclopentyl group and a nitro group on the pyrazole ring makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

1-cyclopentyl-3-nitropyrazol-4-amine

InChI

InChI=1S/C8H12N4O2/c9-7-5-11(6-3-1-2-4-6)10-8(7)12(13)14/h5-6H,1-4,9H2

InChI Key

MIUTURKAFQYDKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])N

Origin of Product

United States

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